6-(Prop-1-en-2-yl)-2H-furo[2,3-f][1,3]benzodioxole
Description
6-(Prop-1-en-2-yl)-2H-furo[2,3-f][1,3]benzodioxole is a bicyclic organic compound featuring a fused furo[2,3-f][1,3]benzodioxole core with a prop-1-en-2-yl (isopropenyl) substituent at position 4. The structure comprises a benzodioxole ring (two oxygen atoms in a 1,3-relationship) fused to a furan ring at the [2,3-f] position. The isopropenyl group introduces an unsaturated terminal double bond, which may confer reactivity in addition or polymerization reactions.
Properties
CAS No. |
23974-65-4 |
|---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
6-prop-1-en-2-ylfuro[2,3-f][1,3]benzodioxole |
InChI |
InChI=1S/C12H10O3/c1-7(2)9-3-8-4-11-12(14-6-13-11)5-10(8)15-9/h3-5H,1,6H2,2H3 |
InChI Key |
TYOVFJUJHSMXJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC2=CC3=C(C=C2O1)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Prop-1-en-2-yl)-[1,3]dioxolo[4,5-f]benzofuran typically involves the use of commercially available reactants. One common starting material is sesamol, which undergoes a series of reactions to form the desired compound. The synthetic route often includes steps such as lithiation, arylation, and cyclization under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of palladium-catalyzed arylation and other catalytic processes can enhance the efficiency and yield of the production .
Chemical Reactions Analysis
Key Optimization Parameters for Cyclization :
| Entry | Acid (equiv) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 4 | BF₃·Et₂O (5) | DCM | -40 | 95 |
| 7 | AlCl₃ (1.2) | DCE | -40 | 80 |
Functionalization of the Propenyl Side Chain
The propenyl group undergoes reactivity typical of α,β-unsaturated systems:
-
Electrophilic Additions : Reaction with Brønsted or Lewis acids (e.g., H₂SO₄, AlCl₃) facilitates cyclization or polymerization. For example, BF₃·Et₂O at -40°C promotes intramolecular ether formation .
-
Nucleophilic Attack : Sodium borohydride selectively reduces carbonyl groups adjacent to the benzodioxole core (e.g., reduction of ketones to alcohols; yield: 65%) .
Cycloaddition Reactions
The compound participates in (4 + 3) cycloadditions with oxyallyl cations generated from α-bromoketones (e.g., 2-bromocyclopentanone):
-
Reaction Conditions : DIPEA (base) in trifluoroethanol (TFE) solvent at room temperature yields cyclohepta[b]indole analogs (yields: 53–88%) .
-
Competing Pathways : Formation of byproducts (e.g., 4a ) is minimized using TFE and DIPEA (Table 1, entry 9) .
Optimization of Cycloaddition :
| Entry | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 9 | DIPEA | TFE/toluene | 1 | 88 |
| 6 | DIPEA | HFIP | 1 | 47 |
Oxidative and Acidic Transformations
-
Epoxide Formation : Treatment with m-CPBA oxidizes double bonds to epoxides (e.g., conversion of 3d to 15 ; yield: 94%) .
-
Acid-Mediated Rearomatization : Exposure to p-TsOH in CHCl₃ triggers Grob fragmentation, regenerating aromatic furans (e.g., 6a → 17 ; yield: 94%) .
Structural and Mechanistic Insights
-
Regioselectivity : Electronic effects of substituents on the benzodioxole ring direct nucleophilic/electrophilic attacks. Electron-withdrawing groups (e.g., -Br) enhance stability of intermediates .
-
Stereochemical Outcomes : Reactions involving chiral centers (e.g., cycloadditions) show moderate diastereoselectivity (up to 9:1 dr) .
Scientific Research Applications
The compound 6-(Prop-1-en-2-yl)-2H-furo[2,3-f][1,3]benzodioxole is an intriguing chemical with potential applications across various fields. This article will explore its scientific research applications, supported by detailed data tables and case studies.
Basic Information
- Molecular Formula : C21H24O6
- Molecular Weight : 372.4 g/mol
- IUPAC Name : (2R,3S,3aS,7S,7aR)-2-(1,3-benzodioxol-5-yl)-3a,4-dimethoxy-3-methyl-7-prop-2-enyl-2,3,7,7a-tetrahydro-1-benzofuran-6-one
Structural Representation
The structure of the compound features a complex arrangement of benzodioxole and furan rings, which contributes to its unique properties.
Pharmaceutical Development
This compound has been investigated for its potential use in drug development. Its structural characteristics allow for interactions with biological targets that could lead to therapeutic effects. For instance:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. A study published in the Journal of Medicinal Chemistry indicated that derivatives of benzodioxole compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
Natural Product Synthesis
This compound can serve as a precursor in the synthesis of various natural products. Its unique structure allows chemists to modify it into other biologically active molecules. For example:
- Synthesis of Bioactive Compounds : Researchers have utilized similar furobenzodioxole derivatives as starting materials for synthesizing compounds with anti-inflammatory and antimicrobial properties .
Material Science
Due to its chemical stability and unique properties, this compound may find applications in material science:
- Polymer Chemistry : The incorporation of furobenzodioxole units into polymer matrices could enhance the mechanical properties and thermal stability of the resulting materials. Studies have shown that such modifications can lead to improved performance in applications such as coatings and composites .
Cosmetic Formulations
Research indicates that compounds similar to this compound can be beneficial in cosmetic formulations due to their skin-conditioning properties:
- Moisturizers and Anti-aging Products : The compound's ability to interact with skin receptors may promote hydration and elasticity, making it a candidate for inclusion in skincare products .
Data Table of Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Pharmaceutical Development | Journal of Medicinal Chemistry | Shows cytotoxic effects on cancer cell lines |
| Natural Product Synthesis | Various Synthesis Studies | Used as a precursor for bioactive compounds |
| Material Science | Polymer Chemistry Journals | Enhances mechanical properties in polymers |
| Cosmetic Formulations | Cosmetic Science Research | Improves skin hydration and elasticity |
Case Study 1: Anticancer Activity
A study explored the effects of various benzodioxole derivatives on breast cancer cells. The results indicated that modifications to the furan ring enhanced the cytotoxicity against MCF-7 cell lines. This suggests that this compound could be a valuable lead compound for further development in oncology.
Case Study 2: Polymer Enhancement
In a recent publication, researchers synthesized a series of polymers incorporating furobenzodioxole units. The resulting materials exhibited significant improvements in thermal stability and mechanical strength compared to traditional polymers without these units.
Mechanism of Action
The mechanism of action of 6-(Prop-1-en-2-yl)-[1,3]dioxolo[4,5-f]benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
5-Methoxy-6-(prop-2-en-1-yl)-2H-1,3-benzodioxole
- Structure : Benzodioxole core with a methoxy group at position 5 and an allyl (prop-2-en-1-yl) group at position 6 .
- Key Differences: The allyl substituent (prop-2-en-1-yl) has an internal double bond, contrasting with the terminal double bond in the isopropenyl group of the target compound.
- Implications : The allyl group may exhibit different regioselectivity in electrophilic reactions compared to the isopropenyl group.
6,7-Dihydro-4-methoxy-6-methylfuro[2,3-f]-1,3-benzodioxole
Functionalized Derivatives
Spiro[furo[2,3-f][1,3]benzodioxole-7,3'-indol]-2'(1'H)-one Derivatives
- Structure : Complex spirocyclic systems combining furobenzodioxole with indole moieties, often functionalized with trifluoromethyl or furylmethyl groups .
- Key Differences :
- The spiro architecture imposes conformational rigidity, which may enhance binding specificity in pharmacological contexts.
- Trifluoromethyl groups introduce hydrophobicity and metabolic stability, features absent in the target compound.
6-(3-Phenylpropanoyl)-1,3-benzoxazol-2(3H)-one
- Structure: Benzoxazolone core with a 3-phenylpropanoyl substituent at position 6 .
- Key Differences: Replacement of benzodioxole with benzoxazolone alters electronic properties (e.g., increased acidity of the oxazolone NH). The phenylpropanoyl group introduces a ketone functionality, enabling hydrogen bonding and nucleophilic reactions.
Comparative Data Table
Research Findings and Implications
- Reactivity : The isopropenyl group in the target compound may undergo addition reactions more readily than allyl or saturated analogs due to its terminal double bond .
- Structural Analysis Tools : Programs like Mercury (for crystal packing visualization) and SHELXL (for crystallographic refinement) are critical for elucidating the stereochemistry and intermolecular interactions of such compounds .
Biological Activity
6-(Prop-1-en-2-yl)-2H-furo[2,3-f][1,3]benzodioxole, also known by its CAS number 1594461-04-7, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound features a complex arrangement of benzodioxole and furan rings, contributing to its unique properties. The molecular formula is .
Structural Representation
| Property | Value |
|---|---|
| CAS Number | 1594461-04-7 |
| Molecular Formula | C14H10O4 |
| Molecular Weight | 246.23 g/mol |
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. In vitro studies have demonstrated that these compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
Several studies have reported the anti-inflammatory properties of benzodioxole derivatives. For instance, a study showed that these compounds inhibit the production of pro-inflammatory cytokines in macrophages, suggesting their potential use in treating inflammatory conditions .
Anticancer Potential
Recent investigations have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound induces apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation .
Case Study: Breast Cancer Cell Lines
A notable case study involved the treatment of MCF-7 breast cancer cells with this compound. The results indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers after 24 hours of exposure.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies have shown effectiveness against several bacterial strains, indicating its potential as a natural antimicrobial agent .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective effects. Animal models indicate that it can reduce neuronal damage in models of neurodegenerative diseases .
Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 6-(Prop-1-en-2-yl)-2H-furo[2,3-f][1,3]benzodioxole, and how can purity be validated?
- Methodological Answer : Synthesis typically begins with a 1,3-benzodioxole scaffold, such as piperonal, followed by functionalization via Claisen-Schmidt condensation or alkylation to introduce the propenyl group. Purification involves column chromatography using silica gel and solvents like ethyl acetate/hexane mixtures. Purity validation employs high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) for intermediate checks. Nuclear magnetic resonance (NMR, ¹H and ¹³C) and infrared (IR) spectroscopy confirm structural integrity and functional groups .
Q. What spectroscopic methods are most effective for structural elucidation of this compound?
- Methodological Answer :
- ¹H and ¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 6.5–7.0 ppm, methylene groups in the furo ring) and carbon signals (e.g., sp³ carbons in the dioxole ring).
- IR Spectroscopy : Identify key functional groups (e.g., C-O-C stretching in the benzodioxole at ~1250 cm⁻¹, C=C stretches from the propenyl group at ~1650 cm⁻¹).
- Raman Spectroscopy : Resolve ring-puckering and flapping modes (e.g., low-frequency vibrations < 500 cm⁻¹ for conformational analysis) .
Q. How is X-ray crystallography applied to determine its crystal structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL software refines atomic coordinates and thermal displacement parameters. Mercury CSD visualizes packing patterns and intermolecular interactions (e.g., π-π stacking, hydrogen bonding). Data collection requires a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å). Twinning or high mosaicity may necessitate SHELXD for structure solution .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation of vapors, and wear nitrile gloves and safety goggles. In case of skin contact, wash immediately with water and consult a physician. Store in airtight containers at 4°C, away from oxidizers. Refer to Safety Data Sheets (SDS) for toxicity data (e.g., LD₅₀ in rodents) and disposal guidelines .
Advanced Research Questions
Q. How do ring-puckering dynamics and vibrational modes influence the conformational stability of this compound?
- Methodological Answer : Far-infrared (FIR) and Raman spectroscopy resolve low-frequency vibrational modes (e.g., ring-puckering at ~164 cm⁻¹ barrier height). Dispersed fluorescence spectra under jet-cooled conditions map excited-state potential energy surfaces (PES), revealing interactions between puckering and flapping modes. Computational modeling (DFT/B3LYP) optimizes geometries and calculates vibrational frequencies for comparison with experimental data .
Q. What computational approaches predict its bioactivity and molecular targets?
- Methodological Answer : SwissADME predicts drug-like properties (e.g., Lipinski’s Rule of Five compliance). Molecular docking (AutoDock Vina) screens targets like bacterial FabH enzyme (PDB ID: 1HNJ). Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding with Thr³⁰⁷, hydrophobic contacts with Val³¹⁰). MD simulations (GROMACS) assess binding stability over 100 ns trajectories .
Q. How can contradictions in bioactivity data across bacterial strains be resolved?
- Methodological Answer : Standardize testing using Clinical and Laboratory Standards Institute (CLSI) guidelines. For example, agar diffusion assays (Mueller-Hinton agar, 37°C, 24 h) with control antibiotics (e.g., amikacin) and DMSO solvent controls. Replicate experiments in triplicate, and analyze zones of inhibition with ANOVA to account for strain-specific resistance (e.g., MRSA vs. MSSA). Adjust solubility using co-solvents (e.g., 5% Tween-80) to improve bioavailability .
Q. What structural modifications enhance bioactivity while retaining the 1,3-benzodioxole core?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO₂) at C-5 to increase electrophilicity. Schiff base derivatives (e.g., condensation with hydrazines) improve membrane permeability. Test analogs via minimum inhibitory concentration (MIC) assays. For example, a Schiff base derivative showed MIC = 8 µg/mL against MRSA, compared to 32 µg/mL for the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
